[4-(2-Nitrobenzyl)piperazin-1-yl](4-nitrophenyl)methanone
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Overview
Description
4-(2-Nitrobenzyl)piperazinomethanone: is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2-nitrobenzyl group and a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-nitrobenzyl)piperazinomethanone typically involves the reaction of piperazine with 2-nitrobenzyl chloride and 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro groups in 4-(2-nitrobenzyl)piperazinomethanone can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to convert the nitro groups to amino groups.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Amino derivatives of the compound.
Reduction: 4-(2-Aminobenzyl)piperazinomethanone.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Synthesis of Novel Compounds: 4-(2-Nitrobenzyl)piperazinomethanone serves as a precursor for the synthesis of various novel piperazine derivatives with potential biological activities.
Biology:
Herbicidal Activity: The compound and its derivatives have been evaluated for their herbicidal activity against various weed species.
Medicine:
Pharmaceutical Research: The compound is investigated for its potential use in the development of new drugs, particularly those targeting neurological and psychiatric disorders due to the piperazine moiety.
Industry:
Mechanism of Action
The mechanism of action of 4-(2-nitrobenzyl)piperazinomethanone is primarily attributed to its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to the disruption of cellular processes. The piperazine ring can interact with neurotransmitter receptors, influencing neurological pathways .
Comparison with Similar Compounds
- 4-(2-Nitro-4-(trifluoromethyl)phenyl)piperazin-1-ylmethanone
- 4-(Methylamino)-3-nitrophenylmethanone
- 4-Chloro-3-nitrophenylmethanone
- 4-Benzoylpiperazin-1-ylmethanone
Uniqueness:
- Structural Features: The presence of both 2-nitrobenzyl and 4-nitrophenyl groups in 4-(2-nitrobenzyl)piperazinomethanone provides unique chemical properties and reactivity compared to other similar compounds.
- Biological Activity: The specific substitution pattern on the piperazine ring can result in distinct biological activities, making this compound a valuable candidate for further research and development .
Properties
Molecular Formula |
C18H18N4O5 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
(4-nitrophenyl)-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H18N4O5/c23-18(14-5-7-16(8-6-14)21(24)25)20-11-9-19(10-12-20)13-15-3-1-2-4-17(15)22(26)27/h1-8H,9-13H2 |
InChI Key |
QZIWVRZOCBQVGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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